molecular formula C3H3N4NaO2S B7759623 sodium;1-(carboxymethyl)tetrazole-5-thiolate

sodium;1-(carboxymethyl)tetrazole-5-thiolate

Cat. No.: B7759623
M. Wt: 182.14 g/mol
InChI Key: HQPBCGYUKKDAHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;1-(carboxymethyl)tetrazole-5-thiolate is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a carboxymethyl group and a thiolate group attached to the tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-(carboxymethyl)tetrazole-5-thiolate typically involves the reaction of primary amines with orthocarboxylic acid esters and sodium azide. This reaction is catalyzed by various agents such as metallic triflates or imidazolium ionic liquids . Another common method involves the 1,3-dipolar cycloaddition of nitriles using sodium azide in the presence of catalysts like aluminum chloride, boron trifluoride etherate, or zinc oxide . These reactions are often carried out under mild conditions, making them efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods or heterogeneous catalysts. Microwave-assisted synthesis allows for rapid and efficient conversion of nitriles to tetrazoles in solvents like dimethylformamide . Heterogeneous catalysts, such as nickel oxide nanoparticles, are also employed to facilitate the reaction, offering advantages like easy recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Sodium;1-(carboxymethyl)tetrazole-5-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions, ensuring high yields and minimal by-products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

sodium;1-(carboxymethyl)tetrazole-5-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPBCGYUKKDAHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=NN=N1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)N1C(=NN=N1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N4NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.